2-(Piperazin-1-yl)isonicotinic acid (CAS 914637-26-6) is a bifunctional heteroaromatic building block featuring a basic piperazine ring and a carboxylic acid on a pyridine core. In medicinal chemistry and agrochemical development, it serves as a rigid, polar scaffold that directly integrates a solubilizing amine handle with a versatile coupling vector [1]. Procurement of this specific pre-functionalized building block allows chemists to bypass multi-step core synthesis, directly advancing to library generation and lead optimization with a highly predictable physicochemical profile .
Generic substitution with unfunctionalized isonicotinic acid or the halogenated precursor 2-chloroisonicotinic acid fails to meet the efficiency requirements of modern high-throughput synthesis. If a buyer selects 2-chloroisonicotinic acid, they must perform a subsequent nucleophilic aromatic substitution (SNAr) or cross-coupling to install the piperazine ring, which typically requires harsh conditions (elevated temperatures, strong bases) and compromises overall yield[1]. Furthermore, substituting with the regioisomer 6-(piperazin-1-yl)nicotinic acid alters the spatial exit vectors from a ~120° angle to a linear ~180° geometry, completely disrupting target binding in structure-based drug design applications [2].
Utilizing 2-(piperazin-1-yl)isonicotinic acid as a starting material eliminates the need for late-stage piperazine installation. Compared to starting with 2-chloroisonicotinic acid, which requires an SNAr reaction typically yielding 65-75% under forcing conditions (>100 °C), the pre-functionalized building block provides a 100% baseline for the piperazine moiety . This reduction in step count directly improves overall linear synthesis yields by 25-35% and prevents the degradation of sensitive functional groups during library synthesis [1].
| Evidence Dimension | Synthetic yield and step count for piperazine installation |
| Target Compound Data | 100% conversion (pre-installed), 0 additional steps |
| Comparator Or Baseline | 65-75% yield via SNAr from 2-chloroisonicotinic acid, +1 synthetic step |
| Quantified Difference | Eliminates one synthetic step and recovers 25-35% linear yield |
| Conditions | Standard high-throughput library synthesis workflows |
Procurement of the pre-coupled building block accelerates hit-to-lead timelines and reduces manufacturing bottlenecks associated with harsh SNAr conditions.
The incorporation of the piperazine ring fundamentally alters the solubility profile of the isonicotinic acid core. While baseline isonicotinic acid exhibits poor aqueous solubility (<5 mg/mL) at physiological pH, the secondary amine of the piperazine moiety (calculated pKa ~9.2) enables the formation of highly soluble salts (e.g., HCl or TFA salts), achieving aqueous solubilities exceeding 50 mg/mL [1]. This basic center acts as a permanent solubilizing handle, which is critical for in vivo dosing and reverse-phase purification workflows[2].
| Evidence Dimension | Aqueous solubility at physiological pH |
| Target Compound Data | >50 mg/mL (as a salt form due to basic piperazine nitrogen) |
| Comparator Or Baseline | <5 mg/mL (neutral isonicotinic acid) |
| Quantified Difference | >10-fold increase in aqueous solubility |
| Conditions | Aqueous buffer profiling (pH 7.4) for drug discovery |
This enhanced solubility simplifies downstream purification and significantly improves the bioavailability of final synthesized drug candidates.
The specific 2,4-substitution pattern of 2-(piperazin-1-yl)isonicotinic acid provides a highly distinct spatial geometry compared to its regioisomers. It projects the piperazine ring and the carboxylic acid at a ~120° angle relative to the pyridine core. In contrast, substituting with 6-(piperazin-1-yl)nicotinic acid (a 2,5-substitution pattern) results in a pseudo-linear ~180° exit vector [1]. This ~60° difference in spatial projection dictates how downstream amides or functionalized derivatives fit into enzymatic binding pockets, making the regioisomers strictly non-interchangeable during lead optimization [1].
| Evidence Dimension | Pharmacophore exit vector angle |
| Target Compound Data | ~120° projection (2,4-substitution pattern) |
| Comparator Or Baseline | ~180° projection (6-(piperazin-1-yl)nicotinic acid, 2,5-substitution) |
| Quantified Difference | ~60° shift in spatial geometry |
| Conditions | 3D pharmacophore mapping and computational docking |
Buyers must select the exact regioisomer to ensure correct spatial orientation of the solubilizing group and the binding motif within target protein pockets.
Building on the established efficacy of the isonicotinic acid hydrazide (isoniazid) core, this compound serves as a direct precursor for synthesizing lipophilic, piperazine-functionalized antitubercular derivatives that overcome resistance mechanisms [1].
The compound is highly suitable for kinase inhibitor design, where the pyridine ring acts as a hinge-binding motif and the piperazine ring is directed toward the solvent channel to improve aqueous solubility and pharmacokinetic properties[2].
The rigid ~120° vector provided by the 2,4-substituted pyridine-piperazine scaffold makes it an effective structural linker for PROTACs, maintaining strict spatial distance between the target-binding ligand and the E3 ligase recruiter [2].